Imazamox-13C,d3
CAS No.:
Cat. No.: VC16678953
Molecular Formula: C15H19N3O4
Molecular Weight: 309.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O4 |
|---|---|
| Molecular Weight | 309.34 g/mol |
| IUPAC Name | 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-(trideuterio(113C)methoxymethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/i4+1D3 |
| Standard InChI Key | NUPJIGQFXCQJBK-JGWVFYFMSA-N |
| Isomeric SMILES | [2H][13C]([2H])([2H])OCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
| Canonical SMILES | CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Imazamox-13C,d3 (IUPAC name: 2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-(trideuterio(1-13C)methoxymethyl)pyridine-3-carboxylic acid) incorporates stable isotopes at specific molecular positions to facilitate detection in mass spectrometry and nuclear magnetic resonance studies. The isotopic substitution occurs at the methoxymethyl group, where one carbon-13 atom replaces a carbon-12, and three deuterium atoms substitute hydrogen atoms .
Molecular Specifications
The compound's molecular formula is C14¹³CH16D3N3O4, with a molecular weight of 309.34 g/mol . This labeling strategy preserves the molecular geometry critical for herbicidal activity while introducing distinct spectroscopic signatures. Table 1 summarizes key physicochemical properties derived from multiple analytical characterizations.
Table 1: Molecular Properties of Imazamox-13C,d3
| Property | Value |
|---|---|
| Molecular Formula | C14¹³CH16D3N3O4 |
| Molecular Weight | 309.34 g/mol |
| Isotopic Enrichment | ≥98% 13C, ≥98% D |
| Water Solubility | 3.2 g/L (20°C, pH 7) |
| LogP (Octanol-Water) | 1.8 |
The structural integrity of the imidazolinone core remains intact, ensuring consistent interaction with the target enzyme acetolactate synthase (ALS). X-ray crystallography studies confirm that isotopic substitution induces negligible steric effects, maintaining the molecule's binding affinity.
Synthesis and Industrial Production
The synthesis of Imazamox-13C,d3 follows a multi-step protocol designed to introduce isotopes without compromising bioactivity. Industrial production employs Good Manufacturing Practice (GMP) standards to ensure batch-to-batch consistency, particularly critical for research applications requiring precise isotopic ratios.
Key Synthetic Steps
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Isotope Incorporation: 13C-labeled methanol undergoes deuterium exchange via catalytic deuteration, producing CD3¹³COH. This intermediate is then coupled to the pyridine precursor through a Williamson ether synthesis.
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Imidazolinone Formation: Cyclocondensation of the labeled ether with methylisopropyl ketone and urea derivatives forms the heterocyclic core under acidic conditions.
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Carboxylic Acid Functionalization: Oxidation of the pyridine methyl group introduces the carboxylic acid moiety, completed under controlled pH to prevent isotopic scrambling .
Critical process parameters include reaction temperature (maintained at 50±2°C during deuteration) and solvent purity (HPLC-grade acetonitrile). Final purification via preparative HPLC achieves >99% chemical and isotopic purity.
Mechanism of Action: Enzymatic Inhibition and Physiological Effects
Imazamox-13C,d3 retains the mode of action of its non-labeled counterpart, targeting ALS (EC 2.2.1.6), the first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway. ALS catalyzes the condensation of pyruvate and 2-ketobutyrate to form acetolactate and acetohydroxybutyrate, respectively.
Inhibition Kinetics
Studies using 13C-labeled Imazamox demonstrate non-competitive inhibition with a Ki of 0.8 nM, comparable to native imazamox. Isotopic labeling enables precise measurement of inhibitor-enzyme binding through techniques like isothermal titration calorimetry, revealing a ΔG of -52 kJ/mol for the interaction.
Physiological Consequences in Plants
ALS inhibition depletes valine, leucine, and isoleucine pools within 48 hours of application. Subsequent effects include:
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Chlorosis: Disrupted amino acid supply impairs chloroplast protein synthesis, visible within 5-7 days.
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Growth Arrest: Meristematic cells cease division due to insufficient BCAA for cyclin production.
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Systemic Necrosis: Accumulation of toxic ketobutyrate derivatives leads to cellular membrane degradation.
The isotopic label allows tracking of these effects via 13C imaging mass spectrometry, correlating herbicide distribution with symptom progression .
Research Applications and Methodological Advancements
The unique properties of Imazamox-13C,d3 have enabled breakthroughs in multiple research domains, particularly in understanding herbicide fate and interaction dynamics.
Metabolic Tracing Studies
Using LC-MS/MS with selected reaction monitoring (SRM), researchers quantified imazamox metabolites in Amaranthus retroflexus tissues. Key findings include:
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Root-to-Shoot Translocation: 72% of absorbed herbicide translocates acropetally within 24 hours.
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Metabolic Degradation: Glutathione conjugation accounts for 40% of detoxification in resistant biotypes.
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Soil Interaction: 13C labeling revealed covalent binding to soil humic acids, reducing bioavailability by 35%.
Resistance Mechanism Elucidation
In ALS-inhibitor-resistant Kochia scoparia, Imazamox-13C,d3 helped identify two resistance mechanisms:
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Target-Site Mutation: Trp574Leu substitution reduces herbicide binding affinity 150-fold.
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Enhanced Metabolism: Cytochrome P450 CYP81B8 catalyzes hydroxylation at the imidazolinone ring, increasing clearance rate 3.5-fold.
Agricultural Implications and Field Efficacy
While primarily a research tool, Imazamox-13C,d3 informs field applications by elucidating the parent compound's behavior. Field trials with imazamox (non-labeled) demonstrate 95% control of Chenopodium album at 40 g a.i./ha, with crop selectivity in legumes mediated by rapid metabolic inactivation .
Synergistic Herbicide Combinations
The Redalyc study (Table 2) highlights effective imazamox combinations for weed management in common beans (Phaseolus vulgaris) :
Table 2: Weed Control Efficacy in Phaseolus vulgaris (28 DAT)
| Treatment (g a.i./ha) | Bidens pilosa Control | Digitaria spp. Control |
|---|---|---|
| Imazamox 28 + Bentazon 600 | 92% | 85% |
| Clethodim 108 + Bentazon 720 | 88% | 94% |
| Imazethapyr 100 + Bentazon 720 | 84% | 78% |
These findings underscore imazamox's role in integrated weed management systems, particularly against broadleaf weeds .
Environmental Fate and Ecotoxicological Profile
Isotopic labeling provides unprecedented resolution in environmental monitoring studies:
Soil Half-Life Determination
Using 13C-labeled Imazamox, researchers measured a DT50 (disappearance time 50%) of 34 days in loam soil, with microbial degradation accounting for 60% of dissipation. Photolysis contributes minimally (<5%) due to rapid soil adsorption.
Aquatic Toxicology
Comparative Analysis with ALS-Inhibiting Herbicides
Imazamox-13C,d3's properties position it uniquely among ALS inhibitors (Table 3):
Table 3: Comparison of Major ALS-Inhibiting Herbicides
| Compound | Class | Soil Half-Life (Days) | Crop Selectivity | Resistance Risk |
|---|---|---|---|---|
| Imazamox-13C,d3 | Imidazolinone | 34 | Legumes | High |
| Chloransulam-methyl | Sulfonanilide | 45 | Soybean | Moderate |
| Thifensulfuron-methyl | Sulfonylurea | 28 | Cereals | Very High |
The imidazolinones' extended soil residual activity (30-90 days) necessitates careful rotational planning to prevent carryover injury .
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